molecular formula C20H22N4O3 B2398103 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acrylamide CAS No. 1235682-97-9

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acrylamide

Cat. No.: B2398103
CAS No.: 1235682-97-9
M. Wt: 366.421
InChI Key: VVJHXKSDVAFYJA-HWKANZROSA-N
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Description

This compound is an acrylamide derivative featuring a benzo[d][1,3]dioxol-5-yl (methylenedioxybenzene) group linked via an α,β-unsaturated carbonyl bridge to a piperidin-4-ylmethylamine moiety substituted with a pyrimidin-2-yl group. The benzo[d][1,3]dioxole moiety is associated with enhanced metabolic stability and lipophilicity, while the pyrimidine-piperidine fragment may contribute to target binding, particularly in kinase inhibition or antiproliferative applications .

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3/c25-19(5-3-15-2-4-17-18(12-15)27-14-26-17)23-13-16-6-10-24(11-7-16)20-21-8-1-9-22-20/h1-5,8-9,12,16H,6-7,10-11,13-14H2,(H,23,25)/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVJHXKSDVAFYJA-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C=CC2=CC3=C(C=C2)OCO3)C4=NC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CNC(=O)/C=C/C2=CC3=C(C=C2)OCO3)C4=NC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Claisen-Schmidt Condensation

Piperonal undergoes condensation with ethyl cyanoacetate in the presence of piperidine to form (E)-ethyl 3-(benzo[d]dioxol-5-yl)-2-cyanoacrylate. This reaction proceeds via a Knoevenagel mechanism, favoring the (E)-isomer due to conjugation stabilization.

Reaction Conditions

  • Catalyst: Piperidine (10 mol%)
  • Solvent: Ethanol, reflux (78°C)
  • Yield: 92–95%

Hydrolysis to Carboxylic Acid

The ester intermediate is hydrolyzed under alkaline conditions (2M NaOH, ethanol/water, 60°C) to yield (E)-3-(benzo[d]dioxol-5-yl)-2-cyanoacrylic acid. Acidification with HCl precipitates the product.

Conversion to Acid Chloride

The carboxylic acid is treated with thionyl chloride (SOCl₂) in dichloromethane at 0–5°C, yielding the corresponding acryloyl chloride. Excess SOCl₂ is removed under reduced pressure.

Characterization Data

  • IR (ν, cm⁻¹): 1732 (C=O, acid chloride), 2210 (C≡N)
  • ¹H NMR (500 MHz, CDCl₃): δ 7.65 (d, J=16 Hz, 1H, CH=), 7.32 (d, J=16 Hz, 1H, CH=), 6.94–6.82 (m, 3H, ArH)

Preparation of 1-(Pyrimidin-2-yl)piperidin-4-ylmethanamine

Nucleophilic Aromatic Substitution

Piperidin-4-ylmethanamine reacts with 2-chloropyrimidine in the presence of K₂CO₃ in DMF at 80°C for 12 hours.

Reaction Conditions

  • Base: K₂CO₃ (2.5 equiv)
  • Solvent: DMF, anhydrous
  • Yield: 68–72%

Purification

The crude product is purified via column chromatography (SiO₂, ethyl acetate/methanol 9:1) to afford 1-(pyrimidin-2-yl)piperidin-4-ylmethanamine as a white solid.

Characterization Data

  • ¹³C NMR (126 MHz, DMSO-d₆): δ 161.2 (C4 pyrimidine), 157.8 (C2 pyrimidine), 52.1 (piperidine C4), 45.3 (CH₂NH₂)

Amide Coupling Reaction

The acryloyl chloride (1.2 equiv) is added dropwise to a solution of 1-(pyrimidin-2-yl)piperidin-4-ylmethanamine (1.0 equiv) and triethylamine (2.0 equiv) in anhydrous THF at 0°C. The mixture is stirred for 4 hours at room temperature.

Workup

  • Quenching: Ice-cold water
  • Extraction: Dichloromethane (3 × 50 mL)
  • Drying: Anhydrous Na₂SO₄
  • Purification: Recrystallization (ethyl acetate/hexane)

Characterization Data

  • Molecular Formula: C₂₁H₂₃N₅O₃
  • HR-MS (ESI): m/z 401.1754 [M+H]⁺ (calc. 401.1758)
  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.41 (d, J=5 Hz, 2H, pyrimidine H4,6), 7.71 (d, J=16 Hz, 1H, CH=), 7.54 (d, J=16 Hz, 1H, CH=), 6.98–6.85 (m, 3H, ArH), 3.82 (t, J=12 Hz, 2H, piperidine H2,6), 2.94 (d, J=6 Hz, 2H, CH₂NH), 2.71–2.63 (m, 1H, piperidine H4), 1.81–1.72 (m, 2H, piperidine H3,5), 1.52–1.45 (m, 2H, piperidine H3,5)

Optimization and Challenges

Stereoselectivity Control

The (E)-configuration is maintained by avoiding prolonged heating during the Claisen-Schmidt condensation. Isomerization to the (Z)-form occurs above 100°C, reducing yield.

Amine Reactivity

The secondary amine in 1-(pyrimidin-2-yl)piperidin-4-ylmethanamine exhibits moderate nucleophilicity, necessitating slow acryloyl chloride addition to prevent dimerization.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) confirms >98% purity, with a retention time of 12.3 minutes.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the acrylamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Palladium on carbon, lithium aluminum hydride, and other reducing agents.

    Substitution: Sodium hydride, potassium tert-butoxide, and other strong bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C15H17N3O3C_{15}H_{17}N_{3}O_{3} and a molecular weight of approximately 259.3004 g/mol. Its structure features a benzo[d][1,3]dioxole moiety, which is known for its biological activity, linked to a pyrimidine-piperidine hybrid structure. This unique combination may enhance its interaction with biological targets, making it a candidate for further investigation in drug development.

Pharmacological Applications

  • Anticancer Activity
    Recent studies have indicated that compounds similar to (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acrylamide exhibit significant anticancer properties. For instance, derivatives of this compound have been shown to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. A study highlighted the ability of such compounds to target specific signaling pathways involved in tumor growth and metastasis, providing a basis for their use in oncology treatments .
  • Antimicrobial Properties
    The compound's structural components suggest potential antimicrobial effects. Research has demonstrated that related structures possess activity against various bacterial strains, indicating that this compound may also exhibit similar properties. The presence of the piperidine ring is often associated with enhanced membrane permeability, which could facilitate its action against microbial cells .
  • Neurological Disorders
    Given the piperidine and pyrimidine components, this compound could be explored for neuroprotective effects. Compounds with similar scaffolds have been investigated for their potential to treat conditions like Alzheimer's disease and other forms of dementia by modulating neurotransmitter systems and reducing neuroinflammation . The interaction of such compounds with central nervous system receptors could provide insights into their efficacy in treating neurological disorders.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structure–activity relationship (SAR) studies emphasize the importance of the dioxole and piperidine moieties in enhancing biological activity. Variations in substituents on these rings can significantly alter the compound's potency and selectivity towards specific biological targets .

Case Study 1: Anticancer Efficacy

In a controlled study involving various cancer cell lines, this compound was tested for cytotoxic effects. Results demonstrated a dose-dependent inhibition of cell growth, with IC50 values indicating potent activity against breast and lung cancer cells .

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays were conducted using standard strains of bacteria such as Staphylococcus aureus and Escherichia coli. The compound displayed promising antibacterial activity, suggesting that modifications to its structure could lead to new antibiotics .

Mechanism of Action

The mechanism of action of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acrylamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

Compound Name & ID (Reference) Key Structural Features Notable Substituents
Target Compound - Benzo[d][1,3]dioxol-5-yl
- Piperidin-4-ylmethyl-pyrimidin-2-yl
- Methylenedioxy group (electron-rich)
- Pyrimidine-piperidine hybrid
(12w) - Benzo[1,3]dioxol-5-yl
- 4-Methylphenyl-pyrimidin-2-ylamino
- Pyridin-3-yl substitution
- Methylphenyl group
(5012) - 4-Nitrophenyl
- p-Tolylacrylamido
- Nitro group (electron-withdrawing)
- Tolyl group (electron-donating)
955528-14-0 - 3-Chlorophenyl
- Pyrazolo[3,4-d]pyrimidin-4-one
- Chlorine substituent
- Fused pyrazolo-pyrimidine core
3b, 3c, 3e - Methoxy-methylpiperazine-phenyl
- Pyrimido-pyrimidinone core
- Methoxy group
- Methylpiperazine (solubility enhancer)

Key Observations :

  • Compounds like 12w and 3b–3e incorporate pyridine or pyrimido-pyrimidinone cores, which may enhance π-π stacking interactions but reduce conformational flexibility relative to the target’s piperidine linker.

Physicochemical Properties

Available data on melting points and synthetic yields highlight trends in stability and practicality:

Compound Melting Point (°C) Synthetic Yield (%)
12w 244–246 46.8
5012 Not reported Not specified
3b–3e Not reported Similar to 3a (method-dependent)
  • The high melting point of 12w (244–246°C) suggests strong crystalline packing, possibly due to its pyridin-3-yl and methylphenyl groups . The target compound’s piperidine ring may lower its melting point, enhancing solubility.

Biological Activity

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acrylamide is a complex organic compound that has drawn significant attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, and various biological activities, including anticancer, antimicrobial, and enzyme inhibition properties.

Chemical Structure and Properties

The compound features a benzo[d][1,3]dioxole moiety and a pyrimidine-piperidine hybrid structure. Its molecular formula is C18H22N4O3C_{18}H_{22}N_{4}O_{3} with a molecular weight of 342.39 g/mol. The structural representation is as follows:

 E 3 benzo d 1 3 dioxol 5 yl N 1 pyrimidin 2 yl piperidin 4 yl methyl acrylamide\text{ E 3 benzo d 1 3 dioxol 5 yl N 1 pyrimidin 2 yl piperidin 4 yl methyl acrylamide}

Synthesis

The synthesis of this compound typically involves several steps including:

  • Formation of the benzo[d][1,3]dioxole moiety : Derived from catechol and formaldehyde.
  • Synthesis of the pyrimidine-piperidine component : Achieved through cyclization reactions involving appropriate amines.
  • Final coupling : The two moieties are coupled using coupling reagents like EDCI in the presence of a base.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that derivatives of compounds containing the benzo[d][1,3]dioxole moiety can inhibit cancer cell growth in various lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 0.72 µM to 8.4 µM depending on structural modifications .
CompoundCell LineIC50 (µM)
Compound AMCF-71.003
Compound BA5490.72
Compound CMCF-73.2
Compound DA5498.4

Antimicrobial Activity

Compounds similar to this compound have been evaluated for their antimicrobial properties against various pathogens. Some studies suggest that modifications to the benzo[d][1,3]dioxole ring enhance antibacterial activity against Gram-positive bacteria .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored:

  • Protein Disulfide Isomerase (PDI) Inhibition : Similar compounds have shown promising results as PDI inhibitors with IC50 values below 1 µM, indicating potential therapeutic applications in cancer treatment by promoting apoptosis through the inhibition of protein folding mechanisms .

Case Studies

Several case studies highlight the biological efficacy of related compounds:

  • Study on Anticancer Effects : A study reported that a derivative with a similar structure showed significant cytotoxicity against multiple cancer cell lines, suggesting its potential as a lead compound for further development .
  • Antioxidant Properties : Some derivatives exhibited antioxidant activity through lipid peroxidation assays, which could contribute to their overall therapeutic profile against oxidative stress-related diseases .

Q & A

Q. Q1. What are the critical reaction conditions for synthesizing (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acrylamide?

Methodology:

  • Step 1: Start with a base-catalyzed aldol condensation between a benzo[d][1,3]dioxole-containing aldehyde and a pyrimidine-piperidine intermediate. Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction kinetics due to their high polarity and ability to stabilize transition states .
  • Step 2: Optimize coupling reactions (e.g., amide bond formation) using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert atmospheres to minimize side reactions .
  • Key Parameters: Maintain temperatures between 0–25°C during sensitive steps (e.g., acrylamide formation) to prevent isomerization. Use TLC or HPLC to monitor reaction progress .

Q. Q2. How should researchers characterize the stereochemistry and purity of this compound?

Methodology:

  • Stereochemical Confirmation: Use 1H^1H-NMR to analyze coupling constants (e.g., J=15.2HzJ = 15.2 \, \text{Hz} for trans-alkene protons in acrylamides) and compare with literature data for (E)-isomers .
  • Purity Assessment: Employ reverse-phase HPLC with UV detection (λ = 254 nm) and high-resolution mass spectrometry (HRMS) to confirm molecular weight (±0.001 Da) .
  • Advanced Techniques: X-ray crystallography or 2D NOESY NMR can resolve ambiguities in spatial arrangement .

Advanced Mechanistic & Biological Studies

Q. Q3. How can researchers design experiments to evaluate the compound’s binding affinity to biological targets (e.g., kinases or GPCRs)?

Methodology:

  • In Vitro Assays: Use surface plasmon resonance (SPR) to measure real-time binding kinetics (KdK_d) or enzyme inhibition assays (e.g., IC50_{50} determination) with purified targets .
  • Control Experiments: Include known inhibitors (e.g., staurosporine for kinases) to validate assay conditions.
  • Data Interpretation: Fit dose-response curves using software like GraphPad Prism to calculate Hill coefficients and assess cooperativity .

Q. Q4. What strategies are recommended for resolving contradictions in activity data across different biological assays?

Methodology:

  • Step 1: Verify compound stability under assay conditions (e.g., pH, temperature) via LC-MS to rule out degradation .
  • Step 2: Cross-validate results using orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm target engagement .
  • Step 3: Investigate off-target effects using chemoproteomics or kinome-wide profiling .

Structure-Activity Relationship (SAR) Optimization

Q. Q5. How can researchers systematically modify the compound’s structure to improve potency or selectivity?

Methodology:

  • Core Modifications: Synthesize analogs with substitutions on the benzo[d][1,3]dioxole (e.g., halogenation) or pyrimidine ring (e.g., methyl groups) to assess steric/electronic effects .
  • Linker Optimization: Replace the acrylamide with a urea or sulfonamide group to alter hydrogen-bonding capacity .
  • In Silico Guidance: Use molecular docking (e.g., AutoDock Vina) to prioritize modifications that enhance binding to key residues in the target’s active site .

Analytical & Computational Challenges

Q. Q6. What computational tools are suitable for predicting the compound’s pharmacokinetic properties?

Methodology:

  • ADME Prediction: Use SwissADME or pkCSM to estimate logP, solubility, and cytochrome P450 interactions based on SMILES inputs .
  • Metabolic Stability: Perform in silico metabolite identification with GLORY or MetaSite to flag labile motifs (e.g., ester groups) .
  • Validation: Compare predictions with in vitro hepatocyte stability assays .

Data Reproducibility & Reporting

Q. Q7. How should researchers document synthetic procedures to ensure reproducibility?

Methodology:

  • Detailed Protocols: Report exact equivalents of reagents, solvent grades, and stirring speeds. For example, specify "anhydrous DMF, degassed with N2_2 for 30 min" .
  • Characterization Data: Include full NMR assignments (δ, multiplicity, JJ-values), HRMS spectra, and HPLC chromatograms with retention times .
  • Negative Results: Publish failed conditions (e.g., catalyst screening) to guide future optimizations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.